Home > Products > Screening Compounds P100675 > 4-(3,4-Difluorophenyl)oxazolidin-2-one
4-(3,4-Difluorophenyl)oxazolidin-2-one - 225641-91-8

4-(3,4-Difluorophenyl)oxazolidin-2-one

Catalog Number: EVT-8875914
CAS Number: 225641-91-8
Molecular Formula: C9H7F2NO2
Molecular Weight: 199.15 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

4-(3,4-Difluorophenyl)oxazolidin-2-one is a compound belonging to the oxazolidinone class, characterized by a five-membered heterocyclic ring containing one nitrogen and one oxygen atom. This compound is notable for its potential applications in pharmaceuticals, particularly as an antibacterial agent. The presence of the difluorophenyl group enhances its biological activity and selectivity.

Source

The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be traced to various synthetic methodologies that utilize readily available starting materials. These methods often involve the reaction of aryl-carbamates with chiral epoxides or similar compounds under mild conditions, which has been documented in recent literature .

Classification

This compound is classified as an oxazolidinone, which is a subclass of heterocycles. Oxazolidinones are recognized for their role in medicinal chemistry, particularly in the development of antibiotics such as linezolid, which is used to treat multi-drug resistant bacterial infections .

Synthesis Analysis

Methods

The synthesis of 4-(3,4-Difluorophenyl)oxazolidin-2-one can be achieved through several methods:

  1. Aryl-Carbamate Reaction: The reaction begins with 4-bromo-3-fluoroaniline, which is converted into ethyl 4-bromo-3-fluorophenylcarbamate. This intermediate can then react with chiral epichlorohydrin in the presence of a base such as lithium hydroxide to form the oxazolidinone core .
  2. Pd-Catalyzed Carbonylation: Another efficient method involves palladium-catalyzed oxidative carbonylation of aminoalcohols, which can yield oxazolidinones under specific conditions .
  3. Mechanochemical Synthesis: This method employs solid-state reactions where reactants are ground together without solvents, leading to efficient synthesis with minimal environmental impact .

Technical Details

The reactions typically require controlled conditions such as temperature and stoichiometry to optimize yield and selectivity. For instance, using lithium hydroxide at room temperature has shown promising results in synthesizing various oxazolidinones .

Molecular Structure Analysis

Structure

The molecular structure of 4-(3,4-Difluorophenyl)oxazolidin-2-one features a five-membered ring with a nitrogen atom and an oxygen atom integrated into the ring. The difluorophenyl substituent significantly influences its electronic properties.

Data

The chemical formula for this compound is C10_{10}H8_{8}F2_{2}N2_{2}O, with a molecular weight of approximately 224.18 g/mol. The compound's structure can be visualized using computational chemistry methods to predict its three-dimensional conformation.

Chemical Reactions Analysis

Reactions

4-(3,4-Difluorophenyl)oxazolidin-2-one can undergo various chemical reactions typical for oxazolidinones:

  1. Nucleophilic Substitution: The nitrogen atom can participate in nucleophilic substitution reactions due to its electron-rich nature.
  2. Hydrolysis: Under acidic or basic conditions, the oxazolidinone ring may hydrolyze, leading to the formation of corresponding amino acids or other derivatives.

Technical Details

The stability of the oxazolidinone ring under different pH conditions is crucial for its application in drug formulations. The presence of fluorine atoms also enhances the compound's lipophilicity and bioavailability.

Mechanism of Action

Process

The mechanism of action for compounds like 4-(3,4-Difluorophenyl)oxazolidin-2-one primarily involves inhibition of bacterial protein synthesis. By binding to the ribosomal subunit, these compounds prevent the formation of functional ribosomes necessary for protein production.

Data

Studies have shown that modifications in the oxazolidinone structure can significantly affect potency against various bacterial strains, making it essential to understand structure-activity relationships in drug design .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: The melting point can vary based on purity but generally falls within a specific range indicative of crystalline materials.

Chemical Properties

  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and slightly soluble in water.
  • Stability: Generally stable under normal laboratory conditions but sensitive to extreme pH levels.

Relevant data from studies indicate that fluorinated compounds often exhibit enhanced metabolic stability and improved pharmacokinetics compared to their non-fluorinated counterparts .

Applications

Scientific Uses

4-(3,4-Difluorophenyl)oxazolidin-2-one has significant potential in:

  • Antibacterial Agents: Its structural properties make it a candidate for developing new antibiotics targeting resistant bacterial strains.
  • Pharmaceutical Research: Used as a scaffold for synthesizing novel therapeutic agents.
  • Biological Studies: Investigated for its effects on bacterial ribosomal function and protein synthesis inhibition.
Introduction to Oxazolidinone Pharmacophores

Historical Evolution of Oxazolidinone-Based Therapeutics

The oxazolidinone class emerged in the 1980s through pioneering work at E.I. du Pont de Nemours & Company, where early leads DuP-105 and DuP-721 demonstrated the scaffold’s antibacterial potential [1] [9]. These non-halogenated prototypes established the critical pharmacophore relationship between the oxazolidinone core and aryl B-ring, though clinical development was halted due to toxicity concerns. Systematic optimization by Pharmacia & Upjohn yielded linezolid (approved 2000), which incorporated a 3-fluorophenyl B-ring and morpholine C-ring to enhance ribosomal binding and safety [1] [7]. This first-generation agent validated oxazolidinones as a clinically viable solution for Gram-positive resistant infections, stimulating diversification efforts. Subsequent generations addressed limitations like myelosuppression and resistance:

  • Tedizolid phosphate (FDA-approved 2014) introduced a 3,4-difluorophenyl B-ring and hydroxymethylated C-ring, improving potency 4-8-fold against Staphylococcus aureus and Enterococcus spp., including linezolid-resistant strains [6].
  • Sutezolid and delpazolid incorporated thiomorpholine and pyridylimidazole C-rings, respectively, advancing into clinical trials for tuberculosis [1] [10].

This evolution underscores the scaffold’s adaptability through strategic ring modifications.

Table 1: Evolution of Key Oxazolidinone Clinical Candidates

CompoundB-Ring StructureC-Ring StructureDevelopment Status
DuP-721 (1987)4-AcetylphenylNoneDiscontinued (toxicity)
Linezolid (2000)3-FluorophenylMorpholineFDA-approved
Tedizolid (2014)3,4-DifluorophenylHydroxymethyl-triazoleFDA-approved
Sutezolid (Phase 2)3-FluorophenylThiomorpholineAnti-tuberculosis trials
Delpazolid (Phase 2)3-FluorophenylPyridylimidazoleAnti-tuberculosis trials

Structural Significance of 3,4-Difluorophenyl Substitution in Antimicrobial Design

The 3,4-difluorophenyl moiety represents a strategic advancement in oxazolidinone B-ring design, directly addressing limitations of monohalogenated predecessors. Crystallographic studies of linezolid bound to the 50S ribosomal subunit reveal the B-ring occupies a hydrophobic crevice within the peptidyl transferase center (PTC), engaging in π-stacking with nucleotide A2486 [9]. Introducing ortho- and meta-fluorine atoms enhances this interaction through:

  • Electron-Withdrawing Effects: Fluorine atoms reduce the phenyl ring’s electron density, strengthening stacking with aromatic residues (e.g., C2487) via van der Waals forces [9] [10].
  • Hydrophobic Burial: Difluorination increases lipophilicity (clogP +0.4 vs. 3-fluorophenyl), improving burial within the PTC’s hydrophobic subpocket [9].
  • Conformational Restriction: Steric repulsion between ortho-F and the oxazolidinone carbonyl slightly tilts the B-ring, optimizing contact with U2584/U2585 [10].

SAR analyses demonstrate 3,4-difluorination boosts potency 2-8-fold against Gram-positive pathogens compared to monosubstituted analogs. For example, tedizolid (MIC~90 = 0.5 µg/mL vs. MRSA) surpasses linezolid (MIC~90 = 2 µg/mL) [6]. Crucially, this group mitigates resistance from cfr-methyltransferase enzymes by strengthening ribosomal binding affinity (K~d~ reduced 3-fold vs. linezolid), partially overcoming rRNA methylation [1] [9].

Table 2: Impact of B-Ring Fluorination on Antibacterial Activity

B-Ring SubstituentRelative Ribosomal Binding AffinityMIC₉₀ vs. MRSA (µg/mL)Resistance Reversal Potential
Phenyl1.0 (reference)>8None
3-Fluorophenyl4.22.0Low
3,4-Difluorophenyl12.70.5Moderate-High
2,4-Difluorophenyl8.11.0Moderate

Role of Oxazolidinone Scaffolds in Addressing Multidrug-Resistant Pathogens

Oxazolidinones exhibit a unique mechanism among protein synthesis inhibitors: they bind the 50S subunit’s A-site in the PTC, blocking N-formylmethionyl-tRNA placement and preventing 70S initiation complex formation [1] [3]. This action is bactericidal against streptococci and bacteriostatic against staphylococci/enterococci, remaining effective against pathogens resistant to β-lactams, glycopeptides, and macrolides due to target site divergence [3] [6]. The 3,4-difluorophenyl-oxazolidinone subclass excels against high-priority threats:

  • Methicillin-resistant Staphylococcus aureus (MRSA): Tedizolid (4-(3,4-difluorophenyl variant) demonstrates MIC~90~ values of 0.25–0.5 µg/mL, with retained activity against linezolid-resistant strains harboring G2576T ribosomal mutations [6] [10].
  • Vancomycin-resistant Enterococcus (VRE): 3,4-Difluorinated analogs like RBx 11760 inhibit clinical VRE isolates at ≤1 µg/mL by exploiting the conserved PTC topology [4] [9].
  • cfr-Mediated Resistance: Mobile cfr genes methylate A2503, disrupting linezolid binding. Difluorophenyl derivatives like compound 3a (MIC = 1.17 µg/mL vs. cfr+ S. aureus) overcome this via enhanced hydrophobic contacts, as evidenced by molecular dynamics simulations [5] [9].

Structural plasticity enables hybrid strategies, such as conjugating oxazolidinones to sulfonamides or quinolones, broadening activity to fastidious Gram-negatives (Pseudomonas aeruginosa MIC = 1.17 µg/mL for hybrid 2) [5] [10]. This positions 4-(3,4-difluorophenyl)oxazolidin-2-one as a versatile scaffold for combating evolving resistance.

Table 3: Activity of 3,4-Difluorophenyl Oxazolidinones Against Resistant Pathogens

PathogenResistance Mechanism4-(3,4-Difluorophenyl)oxazolidin-2-one AnalogueMIC Range (µg/mL)
Staphylococcus aureus (MRSA)mecA geneTedizolid0.25–0.5
Enterococcus faecium (VRE)vanA/B operonsRBx 117600.25–1.0
Staphylococcus epidermidisG2576T 23S rRNA mutationCompound 21b (Shionogi)0.5–2.0
cfr-positive S. aureusA2503 methylationOxazolidinone-sulfonamide 3a1.17
Pseudomonas aeruginosaEfflux pumpsOxazolidinone-amide hybrid 21.17–4.68

Properties

CAS Number

225641-91-8

Product Name

4-(3,4-Difluorophenyl)oxazolidin-2-one

IUPAC Name

4-(3,4-difluorophenyl)-1,3-oxazolidin-2-one

Molecular Formula

C9H7F2NO2

Molecular Weight

199.15 g/mol

InChI

InChI=1S/C9H7F2NO2/c10-6-2-1-5(3-7(6)11)8-4-14-9(13)12-8/h1-3,8H,4H2,(H,12,13)

InChI Key

AIWCAYRHYGGWKF-UHFFFAOYSA-N

Canonical SMILES

C1C(NC(=O)O1)C2=CC(=C(C=C2)F)F

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.